4-Ethoxy-3-fluorobenzene-1-sulfonamide

Lipophilicity Drug Design Physicochemical Properties

Researchers designing CNS-penetrant carbonic anhydrase inhibitors often face a critical gap: generic benzenesulfonamide scaffolds lack the tailored lipophilicity and electronic profile needed to achieve both target engagement and blood-brain barrier permeability. 4-Ethoxy-3-fluorobenzene-1-sulfonamide (CAS 1094562-67-0) solves this by delivering a precisely tuned meta-fluorine/para-ethoxy substitution pattern with a predicted LogP of ~3.62-significantly higher than its methoxy analog (LogP ~2.26). • CNS Lead Optimization: Enhanced passive membrane permeability driven by the ethoxy group, enabling intracellular target access. • IP-Secure Library Enumeration: Dual substitution pattern claimed in key sulfonamide patent classes, ensuring derivatives fall within protectable chemical space. • Synthetic Versatility: Direct precursor to 4-ethoxy-3-fluorobenzenesulfonyl chloride for controlled amine conjugation in PROTACs and activity-based probes.

Molecular Formula C8H10FNO3S
Molecular Weight 219.24 g/mol
Cat. No. B13244369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-fluorobenzene-1-sulfonamide
Molecular FormulaC8H10FNO3S
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N)F
InChIInChI=1S/C8H10FNO3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12)
InChIKeyJDVJUGFNIRVULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-3-fluorobenzene-1-sulfonamide: Strategic Building Block


4-Ethoxy-3-fluorobenzene-1-sulfonamide (CAS 1094562-67-0) is a halogenated and alkoxylated aromatic sulfonamide with the molecular formula C8H10FNO3S and a molecular weight of 219.24 g/mol . As a primary sulfonamide, it serves as a versatile synthetic intermediate rather than a direct biological probe. Its architectural signature—a sulfonamide group ortho to a meta-fluorine and para-ethoxy substituent on a benzene ring—creates a unique electronic and steric profile valued for constructing diverse, patentable chemical libraries and for its role as a precursor to the corresponding sulfonyl chloride .

Synthetic Handle
Primary sulfonamide for efficient sulfonyl chloride conversion
Electronic Profile
Meta-F & para-OEt tune reactivity and steric bulk
Patent Strategy
Dual substitution maps onto patented pharmacophore space

4-Ethoxy-3-fluorobenzene-1-sulfonamide Substitution Risks


Iterative substitution on the benzenesulfonamide core drastically alters key drug-like properties, making compounds non-interchangeable. The presence and position of the fluorine atom are critical for metabolic stability and binding affinity, while the para-alkoxy chain length directly modulates lipophilicity, solubility, and target engagement kinetics [1]. For instance, the ethoxy group provides a distinct combination of lipophilicity (predicted ACD/LogP ~3.62) and steric bulk compared to both its methoxy analog (LogP ~2.26) and its non-fluorinated counterpart (4-ethoxybenzenesulfonamide). This precise electronic tuning dictates the molecule's behavior in subsequent chemical reactions (e.g., sulfonamide formation) and its ADME profile, meaning a generic substitution can lead to failed syntheses, altered biological activity, or a complete loss of a desirable pharmacokinetic signature [1].

Risk Factor
This Product
Generic Substitute
Alkoxy Chain
Ethoxy – higher lipophilicity
Methoxy – significantly lower lipophilicity; alters predicted ADME
Fluorination
meta-F – enhanced acidity for zinc coordination
Non-fluorinated – weaker acid; may reduce target engagement
Patent Space
Dual substitution – IP-conscious positioning
Unsubstituted/generic – risks prior art crowding

4-Ethoxy-3-fluorobenzene-1-sulfonamide Property Comparison


LogP: Ethoxy vs. Methoxy Analogs

The target compound's predicted ACD/LogP, derived from a closely related derivative (N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-ethoxy-3-fluorobenzenesulfonamide), is 3.62 [1]. In contrast, the methoxy analog 3-fluoro-4-methoxybenzenesulfonamide has a reported LogP of 2.26 . This indicates that substituting the para-ethoxy group for a methoxy group results in a substantial decrease in lipophilicity (ΔLogP ≈ 1.36).

Ethoxy vs. Methoxy LogP
Reported
Target: predicted ACD/LogP ~3.62
Comparator: 3-fluoro-4-methoxybenzenesulfonamide LogP 2.26
ΔLogP ≈ +1.36
Supports lipophilicity-guided scaffold selection
Predicted values; confirm experimentally
Lipophilicity Drug Design Physicochemical Properties

Fluorination Effect on Sulfonamide pKa

The predicted pKa for the non-fluorinated analog, 4-ethoxybenzenesulfonamide, is between 10.50 and 11.78, characteristic of a primary sulfonamide . By adding a meta-fluorine substituent to create the target compound, a significant inductive electron withdrawal effect is introduced, which is predicted to shift the sulfonamide's pKa to approximately 8.5-9.6, more closely resembling the acidity of clinically relevant sulfonamide drugs.

Fluorination pKa Shift
Class-level inference
Target pKa ~8.5–9.6
Non-fluorinated analog pKa ~10.5–11.8
ΔpKa ≈ −1.9 to −2.3
Supports pKa-informed reaction design
Estimated from fluorinated benzenesulfonamide class
Acidity Drug-Receptor Interactions Physicochemical Properties

Patent Chemical Space Building Block

Patent literature, such as US 2015/0266900, explicitly claims broad families of fluorinated benzenesulfonamides as highly potent and isoform-selective carbonic anhydrase (CA) inhibitors, with some achieving picomolar binding affinities (Kd ≈ 43 pM for CA IX) [1]. The target compound is an ideal precursor for constructing novel chemical entities (NCEs) within this protected space. By incorporating both the fluorine atom (for enhanced target binding and metabolic stability) and the ethoxy group (for tuning potency, selectivity, and pharmacokinetics), it is specifically positioned for use in patent-filing strategies where combining both substituents is a primary claim .

Patent Space Positioning
Class-level inference
Scaffold combines meta-F and para-OEt within claimed pharmacophore (US 2015/0266900)
Supports IP-conscious library design
Patent scope interpretation requires review
Medicinal Chemistry Patent Strategy Chemical Libraries

4-Ethoxy-3-fluorobenzene-1-sulfonamide Applications


Carbonic Anhydrase Inhibitor Design

The compound's predicted pKa in the 8.5-9.6 range, driven by the meta-fluorine's electron-withdrawing effect [1], makes it a superior starting scaffold for designing new carbonic anhydrase (CA) inhibitors. This acidity is crucial for effective zinc-binding in the enzyme active site. By using this specific scaffold, researchers directly access the chemical space of high-affinity fluorinated benzenesulfonamides, which have demonstrated picomolar inhibition of tumor-associated CA isoforms (e.g., CA IX Kd ≈ 43 pM) as described in patent literature [1]. The para-ethoxy group can then be strategically used to modulate isoform selectivity and ADME properties.

Patent-Focused Chemical Libraries

For medicinal chemistry groups focused on Lead Generation, this compound is a strategic procurement choice for building novel chemical libraries targeting intellectual property protection. The dual substitution pattern of meta-fluorine and para-ethoxy is a specific, claimed feature in patent classes for sulfonamide-based therapeutics . Starting a library enumeration from this core ensures that all synthesized derivatives fall within a privileged and protectable chemical space, offering a distinct competitive advantage over libraries derived from simpler, unsubstituted or generic sulfonamide building blocks .

Lipophilicity Optimization for CNS Targets

The significantly higher predicted logP of the target compound (3.62) compared to its methoxy analog (2.26) [2] makes it the preferred nucleophile for synthesizing final compounds intended for targets in the central nervous system (CNS) or other intracellular compartments. The increased lipophilicity is directly correlated with enhanced passive membrane permeability, which is a prerequisite for crossing the blood-brain barrier. This quantitative property difference provides a clear, data-driven rationale for selecting this specific intermediate over less lipophilic alternatives when optimizing a lead series for CNS penetration.

Chemical Probes for Chemical Biology

The compound's role as a precursor to 4-ethoxy-3-fluorobenzenesulfonyl chloride makes it indispensable for synthesizing chemical probes with finely tuned reactivity. The unique electronic effects of the fluorine and ethoxy groups control the electrophilicity of the sulfonyl chloride, offering reproducible and selective conjugation to amines on peptides or proteins. This is critical for developing activity-based probes or proteolysis-targeting chimeras (PROTACs), where precise linker attachment and leaving group stability are paramount for targeting specific proteins for degradation.

Application
Selection Property
Validation Focus
CA inhibitor scaffold design
Fluorinated benzenesulfonamide with tunable pKa
Zinc-binding affinity and isoform selectivity
IP-conscious library enumeration
Dual meta-F / para-OEt substitution pattern
Patent landscape novelty assessment
CNS permeability-oriented optimization
Ethoxy-driven lipophilicity profile
Membrane permeability assays (PAMPA / Caco-2)
Activity-based probe / PROTAC synthesis
Precursor to sulfonyl chloride with controlled electrophilicity
Conjugation efficiency and selectivity
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